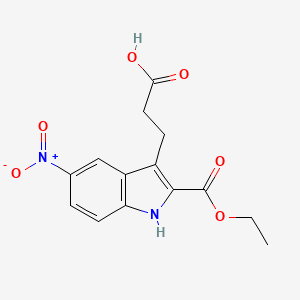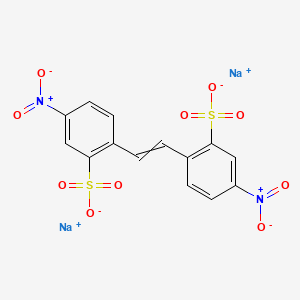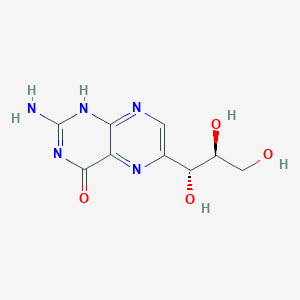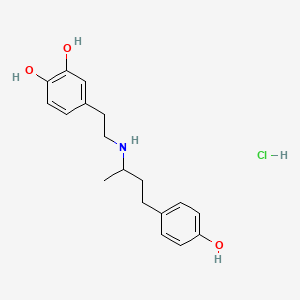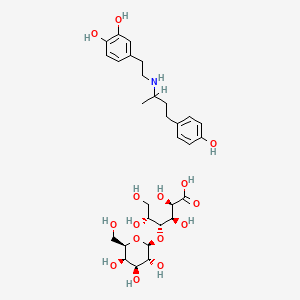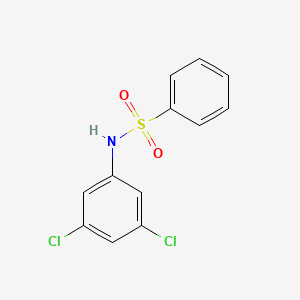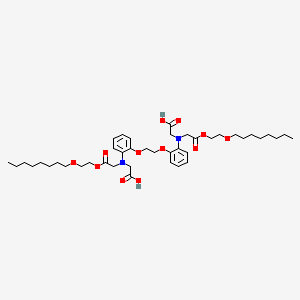
DP-b99
描述
DP-b99 是一种亲脂性、细胞渗透性的 1,2-双(2-氨基苯氧基)乙烷-N,N,N',N'-四乙酸衍生物。它是一种膜激活的锌和钙离子螯合剂,最近被提议作为治疗剂。 This compound 在治疗急性中风患者和其他神经疾病方面显示出前景 .
作用机制
DP-b99 通过选择性调节金属离子(特别是锌和钙)在细胞膜内的分布来发挥作用。这种调节有助于维持金属离子稳态,防止兴奋性毒性和细胞损伤。 This compound 的神经保护特性归因于它抑制基质金属蛋白酶活性、减少炎症以及防止神经元细胞死亡的能力 .
类似化合物:
1,2-双(2-氨基苯氧基)乙烷-N,N,N',N'-四乙酸: This compound 的母体化合物,以其金属离子螯合特性而闻名.
This compound 的独特性: this compound 因其亲脂性和细胞渗透性而脱颖而出,这使它能够选择性地靶向细胞膜内的金属离子。 这种独特的特性增强了它的治疗潜力,特别是在神经保护和治疗神经疾病方面 .
生化分析
Biochemical Properties
DP-b99 plays a crucial role in biochemical reactions by chelating zinc and calcium ions, which are essential cofactors for many enzymes and proteins. The compound interacts with matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent extracellular proteases involved in synaptic plasticity, learning, and memory . By chelating zinc ions, this compound inhibits the activity of MMP-9, thereby modulating neuronal plasticity and potentially providing neuroprotection in pathological conditions such as stroke and neurodegeneration .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound delays the onset and severity of PTZ-induced seizures and displays neuroprotective effects against kainate excitotoxicity . The compound’s ability to chelate zinc and calcium ions affects cell signaling pathways that rely on these ions, thereby influencing gene expression and cellular metabolism. This compound’s modulation of MMP-9 activity also impacts the morphological reorganization of dendritic spines, which is crucial for synaptic plasticity and memory formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the chelation of zinc and calcium ions within cell membranes. This chelation process affects the function of proteins that require these ions for activation, such as MMP-9 . By binding to zinc ions, this compound inhibits the enzymatic activity of MMP-9, reducing its ability to degrade extracellular matrix components and modulate synaptic plasticity . Additionally, this compound’s interaction with calcium ions may influence calcium-dependent signaling pathways, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound can maintain its neuroprotective effects over extended periods, as evidenced by its ability to delay PTZ-induced seizures and protect against kainate excitotoxicity in hippocampal organotypic slices
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving ischemic stroke, a 4-day course of intravenous this compound at 1 mg/kg per day showed a significantly improved 90-day recovery rate compared to placebo . The primary endpoint of change in NIHSS score from baseline to 90 days was not met, indicating that the dosage and timing of administration are critical factors in achieving optimal therapeutic outcomes . High doses of this compound may also pose a risk of toxicity or adverse effects, necessitating careful dosage optimization in future studies.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate metal ion homeostasis. The compound’s chelation of zinc and calcium ions affects the activity of enzymes and proteins that rely on these ions for their function By modulating metal ion concentrations, this compound can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, where it can chelate zinc and calcium ions in the vicinity of membrane-bound proteins . This localization is crucial for this compound’s ability to modulate metal ion homeostasis and exert its neuroprotective effects. The distribution of this compound within tissues may also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within cell membranes, where it interacts with membrane-bound proteins and chelates zinc and calcium ions . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity and function are closely tied to its subcellular localization, as its interactions with metal ions and proteins are dependent on its proximity to cell membranes.
准备方法
合成路线和反应条件: DP-b99 是通过一系列化学反应合成的,这些反应涉及对 1,2-双(2-氨基苯氧基)乙烷-N,N,N',N'-四乙酸的修饰 具体的反应条件,例如温度、pH 值和溶剂,都经过优化,以实现高收率和纯度 .
工业生产方法: this compound 的工业生产涉及将实验室合成过程进行放大。 这包括使用大型反应器、精确控制反应条件以及使用结晶和色谱等纯化技术,以确保最终产品符合药用标准 .
化学反应分析
科学研究应用
DP-b99 具有广泛的科学研究应用,包括:
相似化合物的比较
1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: The parent compound of DP-b99, known for its metal ion chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelator used in various applications, but less selective and permeable compared to this compound.
Uniqueness of this compound: this compound stands out due to its lipophilic nature and cell permeability, which allows it to selectively target metal ions within cell membranes. This unique property enhances its therapeutic potential, particularly in neuroprotection and the treatment of neurological conditions .
属性
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes. | |
| Record name | DP-b99 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222315-88-0 | |
| Record name | DP-b99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DP-B99 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
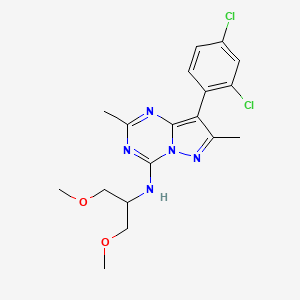
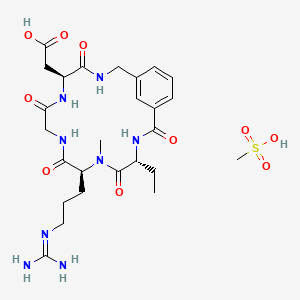
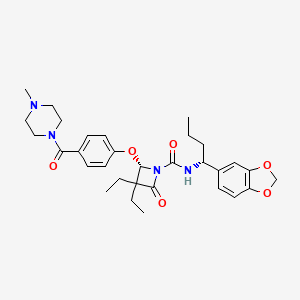
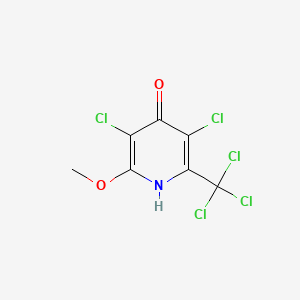
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
